molecular formula C16H13NO3 B3144689 3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate CAS No. 55740-87-9

3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate

Cat. No.: B3144689
CAS No.: 55740-87-9
M. Wt: 267.28 g/mol
InChI Key: OCMQSXHIXALUQF-UHFFFAOYSA-N
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Description

3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.27932 g/mol . This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

The synthesis of 3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt condensation reaction, which typically occurs under basic or neutral conditions . This reaction involves the condensation of an aromatic aldehyde with a ketone, followed by cyclization to form the isoindoline ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted isoindoline derivatives. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized isoindoline derivatives with potential biological activities .

Scientific Research Applications

3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, this compound has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent . In medicine, it is being investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders. Additionally, in the industry, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers .

Comparison with Similar Compounds

3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate can be compared with other similar compounds, such as 3-oxo-1,3-dihydro-2-benzofuran-1-yl acetate and 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl acetate . These compounds share similar structural features, including the presence of an isoindoline or related heterocyclic ring system. this compound is unique in its specific substitution pattern and functional groups, which contribute to its distinct biological activities and applications. The comparison highlights the importance of structural variations in determining the chemical and biological properties of these compounds.

Properties

IUPAC Name

(3-oxo-2-phenyl-1H-isoindol-1-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-11(18)20-16-14-10-6-5-9-13(14)15(19)17(16)12-7-3-2-4-8-12/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMQSXHIXALUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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